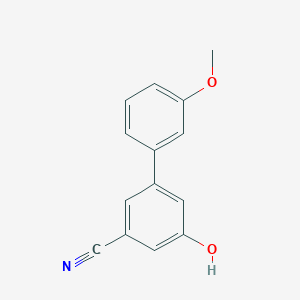

3-Cyano-5-(3-methoxyphenyl)phenol

CAS No.: 1261998-48-4

Cat. No.: VC11745335

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261998-48-4 |

|---|---|

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 3-hydroxy-5-(3-methoxyphenyl)benzonitrile |

| Standard InChI | InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 |

| Standard InChI Key | FLSGSVDMZGTJDJ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-hydroxy-5-(3-methoxyphenyl)benzonitrile, reflects its bifunctional design:

-

A phenol group at position 3 provides acidity (), enabling hydrogen bonding and nucleophilic reactivity.

-

A 3-methoxyphenyl substituent at position 5 introduces steric bulk and electron-donating effects via the methoxy group ().

-

A cyano group () at position 3 contributes strong electron-withdrawing character, polarizing the aromatic ring and influencing intermolecular interactions .

The canonical SMILES representation \text{COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O} encodes this topology, while the InChIKey provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.24 g/mol |

| Hydrogen Bond Donors | 1 (phenolic -OH) |

| Hydrogen Bond Acceptors | 3 (cyano, methoxy, phenolic O) |

| Topological Polar Surface Area | 61.7 Ų |

| LogP (Predicted) | 2.34 |

Synthetic Methodologies

Established Routes

Current synthetic protocols for 3-cyano-5-(3-methoxyphenyl)phenol remain underdeveloped, with most approaches inferred from analogous systems. A plausible multi-step strategy involves:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between 3-methoxyphenylboronic acid and a brominated phenolic precursor to install the 5-aryl group.

-

Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN or catalytic Pd/LiCl systems .

A representative reaction sequence might proceed as:

Challenges in Optimization

Key hurdles include:

-

Regioselectivity Control: Ensuring precise substitution at the 3- and 5-positions without forming regioisomers.

-

Functional Group Compatibility: Protecting the phenolic -OH during cyanation to prevent side reactions.

-

Yield Limitations: Current analog syntheses report yields ≤60%, necessitating improved catalytic systems.

Reactivity and Stability Profiles

Acid-Base Behavior

The phenolic proton () undergoes deprotonation in basic media, forming a phenoxide ion that enhances nucleophilic aromatic substitution (SNAr) reactivity. This property is critical for derivatization strategies targeting drug discovery .

Thermal and Oxidative Stability

Preliminary data from related cyano-phenols suggest:

-

Thermal Decomposition: Onset at ~220°C via cyano group hydrolysis to carboxylic acids.

-

Photooxidation: Susceptibility to UV-induced radical formation, necessitating dark storage .

| Compound | Target IC50 (nM) | LogD |

|---|---|---|

| 3-Cyano-5-(3-methoxyphenyl)phenol | N/A | 2.34 |

| Finerenone Impurity F | 8.2 (CSNK2A) | 3.01 |

| SGC-CK2–1 | 4.7 (CSNK2A) | 1.98 |

Materials Science Applications

-

Liquid Crystals: Methoxy-cyano aromatics exhibit mesomorphic behavior in nematic phases.

-

Coordination Polymers: Phenolic oxygens can chelate metal ions for MOF construction.

Research Gaps and Future Directions

Priority Investigations

-

Metabolic Fate: GST-mediated conjugation predicted via in silico models requires validation in hepatocyte assays .

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Structure-Activity Relationships: Systematic modification of methoxy/cyano groups to optimize bioactivity.

Technical Advancements Needed

-

Analytical Standards: High-purity reference materials for pharmacokinetic studies.

-

Computational Modeling: QSAR studies to predict absorption/distribution properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume